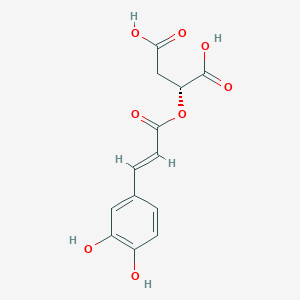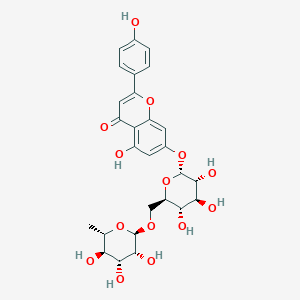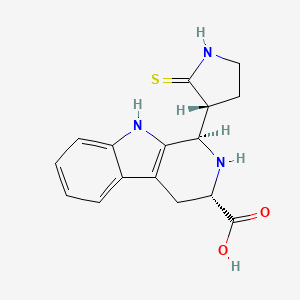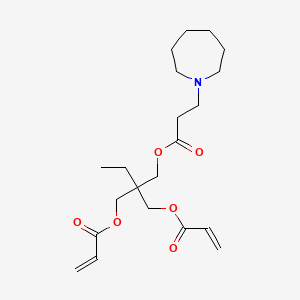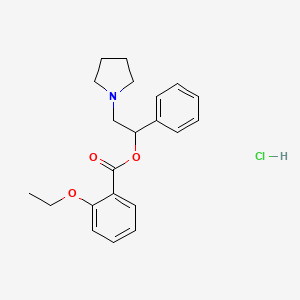
Benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is a complex organic compound with a unique structure that combines benzoic acid, an ethoxy group, a pyrrolidinylmethyl group, and a benzyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of benzoic acid with an alcohol in the presence of an acid catalyst. The introduction of the pyrrolidinylmethyl group can be achieved through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an appropriate benzyl halide. The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidinylmethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may interact with enzymes or receptors in biological systems. The pyrrolidinylmethyl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
- Benzoic acid, o-methoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
Uniqueness
Benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxy group with the pyrrolidinylmethyl and benzyl ester groups provides a distinct profile that may offer advantages in specific applications compared to its analogs.
Propriétés
Numéro CAS |
112819-13-3 |
|---|---|
Formule moléculaire |
C21H26ClNO3 |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
(1-phenyl-2-pyrrolidin-1-ylethyl) 2-ethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-2-24-19-13-7-6-12-18(19)21(23)25-20(16-22-14-8-9-15-22)17-10-4-3-5-11-17;/h3-7,10-13,20H,2,8-9,14-16H2,1H3;1H |
Clé InChI |
BNOWSZHMBJLGSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)OC(CN2CCCC2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


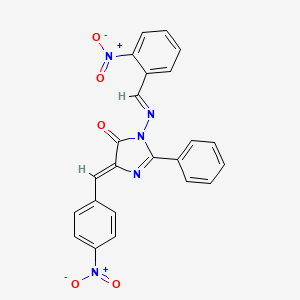

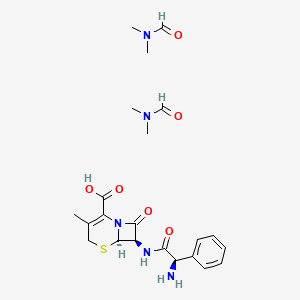
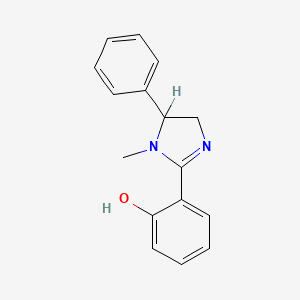
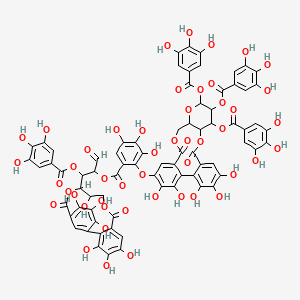
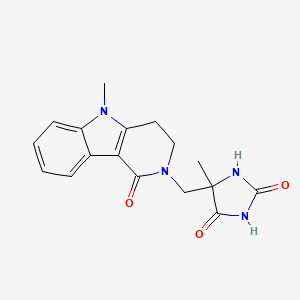
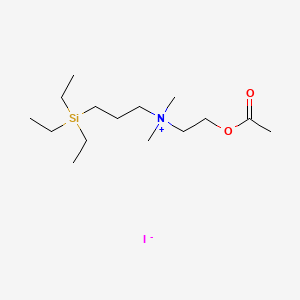
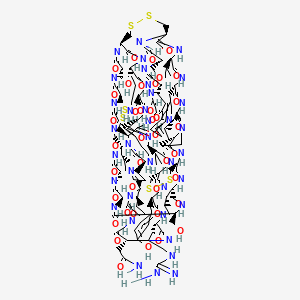
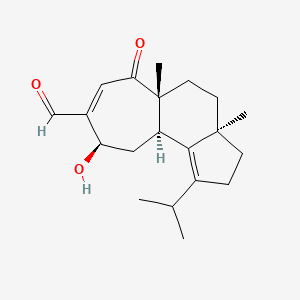
![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)
